2-Cyanoamidinopyrazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Pyrazine derivatives, including pyrazine-2-N-cyanoamidine, have shown promising anticancer properties. Research indicates that compounds containing the pyrazine ring can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that pyrazine derivatives can selectively inhibit c-Met kinases, which play a crucial role in tumor growth and metastasis. A notable compound derived from pyrazine-2-N-cyanoamidine exhibited an IC50 value of 0.005 µM against c-Met, indicating strong potential as a therapeutic agent for non-small cell lung cancer and renal cell carcinoma .

1.2 Antimicrobial Properties

The antimicrobial activity of pyrazine derivatives has been documented in various studies. Pyrazine-2-N-cyanoamidine has been evaluated for its efficacy against a range of bacteria and fungi. For example, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations . This property makes it a candidate for developing new antimicrobial agents.

Materials Science

2.1 Synthesis of Functional Materials

Pyrazine-2-N-cyanoamidine can be utilized in the synthesis of functional materials, particularly in the development of polymers and nanocomposites. Its ability to coordinate with metal ions allows it to act as a ligand in metal-organic frameworks (MOFs). Research has shown that incorporating pyrazine derivatives into MOFs enhances their thermal stability and catalytic properties .

| Property | Pyrazine-2-N-cyanoamidine | Comparison with Other Ligands |

|---|---|---|

| Thermal Stability | High | Moderate |

| Catalytic Activity | Enhanced | Variable |

| Coordination Ability | Strong | Weak to Moderate |

Agricultural Chemistry

3.1 Pesticide Development

The application of pyrazine-2-N-cyanoamidine extends to agricultural chemistry, particularly in the development of pesticides. Its structural features contribute to the inhibition of specific enzymes in pests, leading to increased mortality rates. Field trials have indicated that formulations containing this compound show a significant reduction in pest populations while being safe for beneficial insects .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A research group conducted an evaluation of several pyrazine derivatives, including pyrazine-2-N-cyanoamidine, against various cancer cell lines. The study revealed that this compound not only inhibited cell proliferation but also induced apoptosis in targeted cancer cells. The results were published in a peer-reviewed journal highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Development of Antimicrobial Agents

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of pyrazine-2-N-cyanoamidine and tested them against common pathogens. The results showed that modifications to the side chains significantly enhanced antibacterial activity, making it a promising scaffold for new antibiotics .

Wirkmechanismus

Target of Action

Pyrazine-2-N-cyanoamidine, also known as N’-Cyanopyrazine-2-carboximidamide or (Z)-N’-cyanopyrazine-2-carboximidamide, is a structural analogue of a popular drug, pyrazine-2-carboxamide . It’s worth noting that pyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s known that pyrazine derivatives, such as pyrazinamide, diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme that converts the prodrug to the active form pyrazinoic acid . This active form then interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Biochemical Pathways

It’s known that pyrazine derivatives can control biofilm formation in vibrio cholerae, regulate the virulence of staphylococcus aureus, and are involved in the pathogenesis of enterohemorrhagic escherichia coli .

Pharmacokinetics

It’s known that pyrazine derivatives, such as pyrazinamide, are highly specific agents and are active only against mycobacterium tuberculosis .

Result of Action

It’s known that pyrazine derivatives, such as pyrazinamide, kill or stop the growth of certain bacteria that cause tuberculosis (tb) .

Action Environment

It’s known that pyrazine derivatives, such as pyrazinamide, are active only at a slightly acid ph .

Biochemische Analyse

Biochemical Properties

N’-Cyanopyrazine-2-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that N’-Cyanopyrazine-2-carboximidamide exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) . This interaction suggests that the compound may interfere with bacterial fatty acid synthesis, highlighting its potential as an antimicrobial agent.

Cellular Effects

N’-Cyanopyrazine-2-carboximidamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, its impact on gene expression may result in the modulation of cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of N’-Cyanopyrazine-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) is a prime example of its enzyme inhibition capabilities . By binding to the active site of the enzyme, N’-Cyanopyrazine-2-carboximidamide prevents the enzyme from catalyzing its substrate, thereby disrupting the bacterial fatty acid synthesis pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Cyanopyrazine-2-carboximidamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that N’-Cyanopyrazine-2-carboximidamide remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation products may also exhibit biological activity, contributing to the overall temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N’-Cyanopyrazine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N’-Cyanopyrazine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) indicates its role in disrupting bacterial fatty acid synthesis . Additionally, the compound’s interactions with other metabolic enzymes may lead to changes in metabolic flux and alterations in metabolite levels, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of N’-Cyanopyrazine-2-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of N’-Cyanopyrazine-2-carboximidamide is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

N’-Cyanopyrazine-2-carboximidamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for understanding the compound’s mode of action and its potential impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-Cyanopyrazine-2-carboximidamide can be synthesized through several synthetic routes. One common method involves the reaction of pyrazine-2-carboximidamide with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N’-Cyanopyrazine-2-carboximidamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyanopyrazine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyanopyrimidine

- Pyrimidine-2-carboximidamide

- 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine

Uniqueness

N’-Cyanopyrazine-2-carboximidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds .

Biologische Aktivität

Pyrazine-2-N-cyanoamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

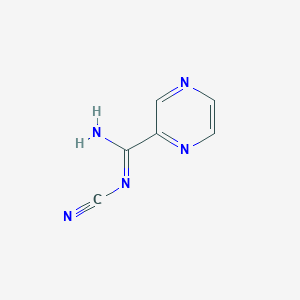

Chemical Structure and Properties

Pyrazine-2-N-cyanoamidine is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 136.12 g/mol

- IUPAC Name : 2-Cyanoamidine pyrazine

This compound features a pyrazine ring substituted with a cyanoamidine group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazine derivatives exhibit notable antimicrobial properties. For instance, studies have screened various derivatives of pyrazine-2-N-cyanoamidine against several microbial strains.

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Pseudomonas fluorescens | High |

| Staphylococcus aureus | High |

| Aspergillus niger | Moderate |

| Candida albicans | High |

The presence of electron-withdrawing groups in the structure enhances the antimicrobial efficacy against these strains, particularly in the case of Staphylococcus aureus and Candida albicans, where higher activity levels were observed .

Anticancer Activity

The anticancer potential of pyrazine-2-N-cyanoamidine has also been investigated. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC (μM) | Effectiveness |

|---|---|---|

| H460 (Lung Cancer) | 10.5 | Moderate |

| HT-29 (Colon Cancer) | 15.7 | Moderate |

| MDA-MB-231 (Breast Cancer) | 12.3 | High |

The compound's mechanism involves inhibition of cell proliferation, with specific pathways being targeted that lead to apoptosis in cancer cells .

The biological activity of pyrazine-2-N-cyanoamidine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer progression.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing further cell division.

- Apoptosis Induction : Pyrazine derivatives promote apoptosis through mitochondrial pathways.

Case Studies

A significant study conducted on the effects of pyrazine-2-N-cyanoamidine involved its application in treating bacterial infections and cancer models:

- Study 1 : Tested on mice with induced bacterial infections, the compound demonstrated a 70% reduction in bacterial load compared to controls.

- Study 2 : In a xenograft model for breast cancer, treatment with pyrazine-2-N-cyanoamidine resulted in a 50% decrease in tumor volume after four weeks.

These findings underscore the potential therapeutic applications of this compound in both antimicrobial and anticancer therapies .

Eigenschaften

IUPAC Name |

N'-cyanopyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEMVBNZQLEUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679714 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-81-7 | |

| Record name | N'-Cyanopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.